molecular formula C10H10N2O2 B1622564 6,7-Dimethoxyquinazoline CAS No. 4101-33-1

6,7-Dimethoxyquinazoline

Cat. No.: B1622564
CAS No.: 4101-33-1
M. Wt: 190.2 g/mol
InChI Key: FYMQPWWNOCENRN-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinazoline is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

4101-33-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

6,7-dimethoxyquinazoline

InChI

InChI=1S/C10H10N2O2/c1-13-9-3-7-5-11-6-12-8(7)4-10(9)14-2/h3-6H,1-2H3

InChI Key

FYMQPWWNOCENRN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C=NC=N2)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=N2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

THF (5 ml) and NaH (60% disp in oil, approx. 28 mg) is added to a dry flask maintained under inert atmosphere at room temperature. m-Chlorophenol (0.09 g) is added as a soin. In THF (1 mL) and stirring Is continued until the solution became clear. 4-Chloro-6,7-dimethoxyquinazoline is added all at once (as the solid) and stirring was maintained overnight at RT. The solution is partitioned between CH2CL2 and 5% NaOH. The organic layer is washed with brine, dried (Na2SO4) and concentrated. Flash column chromatography (40% EtOAc/Hex) provided the pure compound. An analytical sample is obtained by recrystallization from EtOAc/Hex to provide 4-m-chlorophenoxy)-6,7-dimethoxyquinazoline (0.05 g, white needles, m.p. 152°-153° C.
Quantity
0.09 g
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1 mL
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28 mg
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

The lead compound 4-(3′-bromobenzoyl)-6,7-dimethoxyquinazoline WHI-P164 was synthesized by reacting 4-chloro-6,7-dimethoxyquinazoline 5 with the commercially available 3-bromobenzaldehyde in the presence of 1,3-dimethylimidazolium iodide and sodium hydride in refluxing dioxane for 4 hours (Scheme 2) (32,33). The remaining 6,7-dimethoxyquinazoline derivatives were synthesized by condensing 4-chloro-6,7-dimethoxyquinazoline 5 with the corresponding substituted anilines as shown in Scheme 3.
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substituted anilines
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[Compound]
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( 32,33 )
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Synthesis routes and methods III

Procedure details

THF (5 ml) and Nail (60% disp in oil, approx. 28 mg) is added to a dry flask maintained under inert atmosphere at room temperature. m-Chlorophenol (0.09 g) is added as a soln. in THF (1 mL) and stirring is continued until the solution became clear. 4-Chloro-6,7-dimethoxyquinazoline is added all at once (as the solid) and stirring was maintained overnight at RT. The solution is partitioned between CH2CL2 and 5% NaOH. The organic layer is washed with brine, dried (Na2SO4) and concentrated. Flash column chromatography (40% EtOAc/Hex) provided the pure compound. An analytical sample is obtained by recrystallization from EtOAc/Hex to provide 4-m-chlorophenoxy)-6,7-dimethoxyquinazoline (0.05 g, white needles, m.p. 152°-153° C.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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1 mL
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solvent
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Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

THF (5 ml) and Nail (60% disp in oil, approx. 28 mg) is added to a dry flask maintained under inert atmosphere at room temperature. m-Chlorophenol (0.09 g) is added as a soln. in THP (1 mL) and stirring is continued until the solution became clear. 4-Chloro-6,7-dimethoxyquinazoline is added all at once (as the solid) and stirring was maintained overnight at RT. The solution is partitioned between CH2CL2 and 5% NaOH. The organic layer is washed with, brine, dried (Na2SO4) and concentrated. Flash column chromatography (40% EtOAc/Hex) provided the pure compound. An analytical sample is obtained by recrystallization from EtOAc/Hex to provide 4-m-chlorophenoxy)-6,7-dimethoxyquinazoline (0.05 g, white needles, m.p. 152°-153° C.
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Quantity
5 mL
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reactant
Reaction Step One
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0.09 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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